molecular formula C7H14N2O B2584988 2-(Piperidin-2-yl)acetamide CAS No. 98428-31-0

2-(Piperidin-2-yl)acetamide

Cat. No.: B2584988
CAS No.: 98428-31-0
M. Wt: 142.202
InChI Key: RNGRYWXHDOJTFX-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)acetamide is an organic compound that features a piperidine ring attached to an acetamide group Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-2-yl)acetamide typically involves the reaction of piperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(Piperidin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    2-(Piperidin-4-yl)acetamide: Similar structure but with the piperidine ring attached at the 4-position.

    N-(2-Piperidinyl)acetamide: Another isomer with the acetamide group attached to the nitrogen atom of the piperidine ring.

Uniqueness: 2-(Piperidin-2-yl)acetamide is unique due to its specific structural configuration, which influences its reactivity and biological activity. The position of the acetamide group on the piperidine ring can significantly impact the compound’s interaction with molecular targets, making it distinct from its isomers.

Properties

IUPAC Name

2-piperidin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(10)5-6-3-1-2-4-9-6/h6,9H,1-5H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRYWXHDOJTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98428-31-0
Record name 2-(piperidin-2-yl)acetamide
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